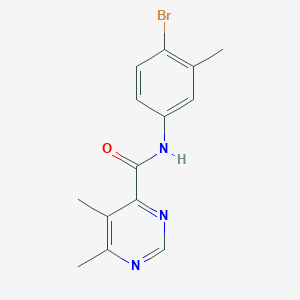
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BRD-8009, is a small molecule inhibitor that has been identified as a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 has been suggested as a potential therapeutic strategy for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of CK2, which is a key regulator of multiple cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, DNA repair proteins, and cell cycle regulators. The inhibition of CK2 by N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to the dephosphorylation of these substrates and the disruption of their normal cellular functions.
Biochemical and Physiological Effects:
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA repair. In addition, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potency and selectivity for CK2 inhibition. This makes it a useful tool for studying the role of CK2 in cellular processes and for developing CK2-targeted therapies. However, one limitation of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
For research on N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could include the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in different types of cancer, and the development of combination therapies that target CK2 in combination with other signaling pathways. In addition, the development of novel drug delivery systems may enhance the efficacy of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and other CK2 inhibitors in vivo.
Méthodes De Synthèse
The synthesis of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been described in the literature. Briefly, the synthesis involves the reaction of 4-bromo-3-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 4-(4-bromo-3-methylphenyl)-5,6-dimethylpyrimidine-2-carboxylic acid. This intermediate is then converted to the final product, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, by treatment with thionyl chloride and then with an amine, such as methylamine.
Applications De Recherche Scientifique
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent inhibitory activity against CK2 in vitro, with an IC50 value of approximately 1 nM. In addition, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. Furthermore, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-6-11(4-5-12(8)15)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOUIUSNJQGACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,4-diethoxybenzamide](/img/structure/B2617741.png)
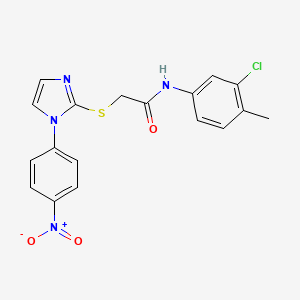
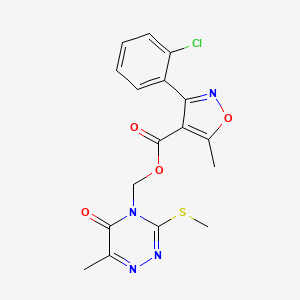
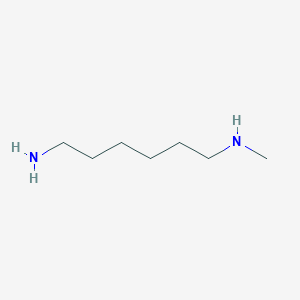
![5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide](/img/structure/B2617746.png)

![3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2617751.png)
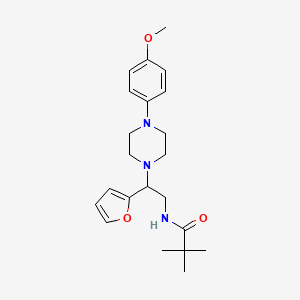
![4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2617753.png)
![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2617755.png)
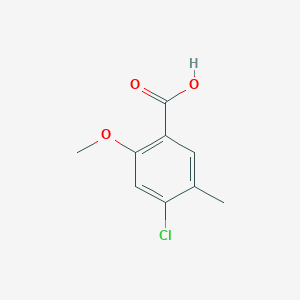
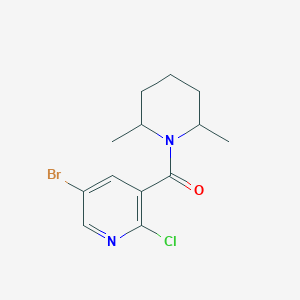
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2617760.png)
![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)